molecular formula C5H10O B3044191 3-Pentanone-2,2,4,4-D4 CAS No. 6400-97-1

3-Pentanone-2,2,4,4-D4

Cat. No.: B3044191
CAS No.: 6400-97-1
M. Wt: 90.16 g/mol
InChI Key: FDPIMTJIUBPUKL-KHORGVISSA-N
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Description

3-Pentanone-2,2,4,4-D4 is a deuterated form of 3-pentanone, also known as diethyl ketone. It is a colorless liquid with an acetone-like odor. The compound is characterized by the replacement of hydrogen atoms at positions 2 and 4 with deuterium, a stable isotope of hydrogen. This modification makes it useful in various scientific applications, particularly in the field of spectroscopy and tracer studies.

Scientific Research Applications

3-Pentanone-2,2,4,4-D4 is extensively used in scientific research due to its unique properties:

Safety and Hazards

3-Pentanone-2,2,4,4-D4 is a highly flammable liquid and vapor. It may cause serious eye irritation and may be harmful if inhaled. It may also cause respiratory irritation. Repeated exposure may cause skin dryness or cracking .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Ketonic Decarboxylation Route

  • Carbonylation Route

      Reaction: Ethylene, carbon monoxide, and hydrogen are combined in the presence of dicobalt octacarbonyl as a catalyst.

      Conditions: Water can be used as a source of hydrogen, and the reaction involves a migratory insertion mechanism.

      Equation: CH₃C(O)Co(CO)₃(ethylene) → CH₃COCH₂CH₂Co(CO)₃.

Industrial Production Methods

The industrial production of 3-Pentanone-2,2,4,4-D4 follows similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Conditions: Typically conducted under acidic or basic conditions.

      Products: Oxidation of 3-pentanone can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction results in the formation of secondary alcohols.

  • Substitution

      Reagents: Halogenating agents like phosphorus tribromide.

      Conditions: Conducted under controlled temperatures.

      Products: Substitution reactions can yield halogenated ketones.

Mechanism of Action

The mechanism of action of 3-Pentanone-2,2,4,4-D4 involves its interaction with molecular targets through its carbonyl group. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracer studies. The compound can participate in various chemical reactions, including nucleophilic addition and substitution, due to the electrophilic nature of the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: The non-deuterated form, commonly used as a solvent and in chemical synthesis.

    2-Pentanone: An isomer with similar properties but different reactivity due to the position of the carbonyl group.

    2,2,4,4-Tetramethyl-3-pentanone:

Uniqueness

3-Pentanone-2,2,4,4-D4 is unique due to its isotopic labeling, which provides distinct advantages in spectroscopic studies and tracer applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in biochemical pathways.

Properties

IUPAC Name

2,2,4,4-tetradeuteriopentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMTJIUBPUKL-KHORGVISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(=O)C([2H])([2H])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentanone-2,2,4,4-D4
Reactant of Route 2
3-Pentanone-2,2,4,4-D4
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Reactant of Route 6
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